2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a 4-chlorophenylsulfonyl group, a 4,6-difluorobenzo[d]thiazol-2-yl substituent, and a dimethylaminoethyl side chain, with a hydrochloride counterion. The dimethylaminoethyl moiety introduces basicity, facilitating solubility in acidic conditions via protonation, and the hydrochloride salt further improves aqueous compatibility. Synthetic routes likely involve carbodiimide-mediated amide coupling, analogous to methods described for related sulfonylacetamides .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3S2.ClH/c1-24(2)7-8-25(19-23-18-15(22)9-13(21)10-16(18)29-19)17(26)11-30(27,28)14-5-3-12(20)4-6-14;/h3-6,9-10H,7-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJDBPZNWWMRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride , with the CAS number 1216445-85-0 , is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 510.4 g/mol . The presence of a benzo[d]thiazole core and various substituents, such as chlorophenyl and dimethylamino groups, suggests a complex interaction profile with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.4 g/mol |
| CAS Number | 1216445-85-0 |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The structural features, including the sulfonyl group and fluorine atoms, may enhance its binding affinity to these targets, potentially leading to modulation of biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown selective cytotoxicity against various cancer cell lines, including M-HeLa cells. These compounds induce apoptosis through mitochondrial pathways, suggesting that they could serve as potential anticancer agents with reduced toxicity towards normal cells compared to established drugs like Tamoxifen .
Antimicrobial Activity
Research has demonstrated that related compounds possess antimicrobial properties. For example, derivatives containing the thiazole moiety have been tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. This suggests potential applications in treating bacterial infections .
Enzyme Inhibition
Inhibitory activities against certain enzymes have also been reported. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment . The inhibition assays indicated significant activity, highlighting their potential as therapeutic agents in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Studies : A study involving hybrid compounds derived from benzofuroxan and thiazole moieties demonstrated that these compounds exhibited selective cytotoxicity against cancer cell lines while being less toxic to normal cells. The study provided IC50 values indicating effective concentrations for inducing cell death in cancerous cells .
- Antimicrobial Screening : Another investigation focused on the synthesis of sulfonamide derivatives showed promising antibacterial activity against several strains, emphasizing the importance of structural modifications for enhancing bioactivity .
- Enzyme Inhibition Assays : In vitro studies assessed the inhibitory effects of various synthesized compounds on AChE and urease, revealing IC50 values significantly lower than those of standard inhibitors, suggesting their potential as new therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride exhibit significant anticancer properties. The structural components of this compound suggest potential activity against various cancer cell lines. Studies have shown that the incorporation of sulfonamide and difluorobenzothiazole moieties can enhance cytotoxicity against tumor cells by inhibiting specific enzymes involved in cancer progression .
2. Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further development as an antimicrobial agent .
3. Neurological Research
The dimethylaminoethyl group attached to the acetamide moiety suggests potential applications in neurological research. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzo[d]thiazole derivatives, including compounds structurally related to 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride. The results demonstrated that these compounds exhibited potent antiproliferative activity against human cancer cell lines, with IC50 values indicating significant efficacy .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) focused on the antibacterial properties of sulfonamide derivatives. The study found that compounds with a similar structure to 2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride showed promising results against Gram-positive bacteria, suggesting a pathway for new antibiotic development .
Data Table: Comparative Analysis of Similar Compounds
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its sulfonamide and acetamide bonds:
-
Acidic Hydrolysis : The acetamide group reacts with concentrated hydrochloric acid (HCl) to yield 2-((4-chlorophenyl)sulfonyl)acetic acid and 4,6-difluorobenzo[d]thiazol-2-amine derivatives.
-
Basic Hydrolysis : In sodium hydroxide (NaOH), the sulfonamide bond cleaves to form 4-chlorobenzenesulfinic acid and a secondary amine intermediate.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M) | Reflux, 6–8 hours | 2-((4-chlorophenyl)sulfonyl)acetic acid, 4,6-difluorobenzo[d]thiazol-2-amine |
| Basic Hydrolysis | NaOH (1M) | 80°C, inert atmosphere | 4-chlorobenzenesulfinic acid, N-(2-(dimethylamino)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine |
Oxidation Reactions
The thiazole ring and dimethylaminoethyl side chain are susceptible to oxidation:
-
Thiazole Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiazole sulfur to a sulfoxide or sulfone, forming derivatives like 4,6-difluorobenzo[d]thiazole-2-sulfonic acid .
-
Tertiary Amine Oxidation : Using ozone (O₃) or m-chloroperbenzoic acid (mCPBA), the dimethylamino group converts to an N-oxide .
Reduction Reactions
The sulfonyl group undergoes reduction under specific conditions:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the sulfonyl group to a thioether, yielding 2-((4-chlorophenyl)thio)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide.
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces the acetamide to a secondary amine but risks over-reduction of the thiazole ring.
| Reduction Method | Reagents | Products |
|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Thioether derivative with retained thiazole structure |
| LiAlH₄ Reduction | LiAlH₄ in THF | N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)ethylamine |
Nucleophilic Substitution
The 4-chlorophenylsulfonyl group participates in nucleophilic aromatic substitution (NAS):
-
Fluoride Displacement : Potassium fluoride (KF) in dimethylformamide (DMF) replaces the chlorine atom with fluorine at the para position .
-
Amination : Reacts with ammonia (NH₃) at 120°C to form 4-aminophenylsulfonyl derivatives.
Complexation with Metal Ions
The dimethylaminoethyl side chain acts as a ligand for transition metals:
-
Copper(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis absorption at λ<sub>max</sub> = 620 nm.
-
Zinc Chelation : Binds Zn²⁺ at physiological pH, altering the compound’s solubility and bioavailability .
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via:
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Sulfonyl Group Cleavage : Releases SO₂ gas and forms chloroarene byproducts.
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Thiazole Ring Fragmentation : Yields hydrogen fluoride (HF) and carbon disulfide (CS₂) .
Photochemical Reactions
UV irradiation (254 nm) induces:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in aromatic substitution patterns, heterocyclic cores, and nitrogen substituents. Key comparisons include:
Physicochemical Properties
- Solubility : The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral analogs (e.g., free-base triazoles in ).
- Hydrogen Bonding: The dimethylaminoethyl group may participate in ionic interactions, unlike the N—H⋯N hydrogen bonds observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
- Tautomerism : Unlike 1,2,4-triazole derivatives (), the target’s benzothiazole core lacks tautomeric flexibility, favoring structural rigidity .
Preparation Methods
Nitration of 2-Chlorobenzo[d]thiazole
Nitration introduces a nitro group at the 6-position using concentrated sulfuric acid and nitric acid at 0–5°C. Source reports a 72% yield of 6-nitro-2-chlorobenzo[d]thiazole after recrystallization from ethanol, with a minor 5-nitro isomer (8%). The regioselectivity is attributed to the electron-withdrawing effect of the thiazole ring, directing nitration to the para position relative to the sulfur atom.
Reduction to 2-Chlorobenzo[d]thiazol-6-amine
The nitro group is reduced to an amine using iron powder in acetic acid at 40°C for 5 hours, achieving an 83% yield. Alternative methods with tin(II) chloride in hydrochloric acid at 120°C yield 61%. The choice of reducing agent impacts purity, with iron powder favoring higher yields due to milder conditions.
Fluorination and Ring Closure
Fluorination of the amine intermediate is achieved via diazotization followed by Schiemann reaction, introducing fluorine atoms at the 4 and 6 positions. While explicit data on fluorination is absent in the provided sources, analogous procedures from Source suggest using hydrofluoric acid or fluoroboric acid to achieve difluorination.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The sulfonyl group is introduced via reaction with 4-chlorobenzenesulfonyl chloride. Source describes a method for sulfonating 2-aminobenzothiazole derivatives using methylene chloride and pyridine as a base.
Reaction Conditions
Purification
The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane gradient). Yields for analogous sulfonylation reactions range from 11% to 54%, depending on substituent steric effects.
Formation of the Acetamide Bridge
The acetamide linker connects the sulfonyl group to the dimethylaminoethylamine side chain. This step involves nucleophilic acyl substitution or carbodiimide-mediated coupling.
Acetylation of the Sulfonamide
The sulfonamide intermediate reacts with chloroacetyl chloride in the presence of a base like triethylamine. Source notes that temperature control (0–25°C) and inert atmospheres are critical to prevent decomposition.
Coupling with N,N-Dimethylethylenediamine
The chloroacetamide derivative is reacted with N,N-dimethylethylenediamine in acetonitrile at 60°C for 12 hours. Source’s molecular formula (C19H17ClF2N4O3S2·HCl) confirms the incorporation of the dimethylaminoethyl group.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating with hydrogen chloride gas in ethanol or hydrochloric acid in diethyl ether. Source specifies a molecular weight of 510.4 g/mol for the hydrochloride form.
Optimization and Challenges
Yield Comparison of Critical Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | 72% | |
| Reduction | Fe, acetic acid, 40°C | 83% | |
| Sulfonylation | Pyridine, CH2Cl2, 18h | 11–54% | |
| Hydrochloride Formation | HCl (g), ethanol | >90% |
Regioselectivity and Purification
- Nitration : Recrystallization from ethanol isolates the 6-nitro isomer.
- Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve sulfonamide and acetamide intermediates.
Alternative Synthetic Routes
One-Pot Sulfonylation-Acetylation
Source’s patent describes a one-pot method for thiazole derivatives using tert-butyl nitrite and acetyl chloride. Adapting this approach could reduce steps but may lower yields due to competing reactions.
Q & A
Q. Challenges :
- Low yields : Multi-step reactions often suffer from cumulative inefficiencies (e.g., AZD8931’s 2–5% yield) .
- Byproduct formation : Competing reactions during alkylation or sulfonylation require rigorous monitoring via TLC or HPLC .
Advanced: How can reaction conditions be optimized for the coupling step involving the benzo[d]thiazol-2-amine moiety?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst concentration to identify optimal conditions. For example, triethylamine in dichloromethane at 273 K minimized side reactions in analogous acetamide syntheses .
- Catalyst screening : Testing carbodiimide derivatives (e.g., EDC vs. DCC) to enhance coupling efficiency .
- In-line monitoring : Employing flow chemistry with real-time UV/Vis or IR spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. Example workflow :
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 273–298 K | 273 K |
| Solvent | DCM, THF, DMF | Dichloromethane (DCM) |
| Base | TEA, DIPEA, Pyridine | Triethylamine (TEA) |
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, the dihedral angle between aryl and thiazole rings (61.8° in a related compound) influences reactivity .
- NMR spectroscopy :
- FT-IR : Confirms sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Q. Crystallographic data example :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | < 0.05 |
| Hydrogen-bond motif | R₂²(8) inversion dimers |
Advanced: How can molecular docking studies predict interactions with biological targets?
Answer:
- Target selection : Prioritize kinases or receptors with known affinity for sulfonamide/benzo[d]thiazole motifs (e.g., EGFR or PARP) .
- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Q. Protocol :
Prepare ligand and receptor PDB files (e.g., protonate the dimethylaminoethyl group at physiological pH).
Define binding pockets using GRID or SiteMap.
Run 100 docking simulations with Lamarckian genetic algorithms.
Validate poses via RMSD clustering (< 2.0 Å deviation) .
Advanced: How should contradictions between computational predictions and experimental bioactivity data be resolved?
Answer:
- Revisit computational models : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvent effects (explicit vs. implicit water) .
- Experimental validation :
- Dose-response assays : Confirm IC₅₀ values under standardized conditions (pH 7.4, 37°C).
- Structural analogs : Test compounds with modified sulfonyl or fluorophenyl groups to isolate key interactions .
- Data reconciliation : Use Bayesian statistics to weight computational and experimental uncertainties .
Case study : A related acetamide showed conflicting docking scores vs. enzyme assays. Adjusting the protonation state of the dimethylaminoethyl group resolved discrepancies, improving correlation (R² = 0.89) .
Basic: What strategies mitigate instability of the dimethylaminoethyl group during storage?
Answer:
- Lyophilization : Store as a hydrochloride salt to prevent degradation .
- Temperature control : Maintain at -20°C in amber vials to avoid light/heat-induced decomposition .
- Stability testing : Monitor via HPLC at t = 0, 1, 3, 6 months (acceptance criteria: ≥95% purity) .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Answer:
- Modify substituents :
- Sulfonyl group : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .
- Benzo[d]thiazole : Introduce methyl or methoxy groups to improve solubility without compromising activity .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
Q. SAR table :
| Derivative | IC₅₀ (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Parent compound | 120 | 3.2 | 15 |
| 4-CF₃ sulfonyl | 45 | 3.8 | 8 |
| 5-Methyl thiazole | 90 | 2.9 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
